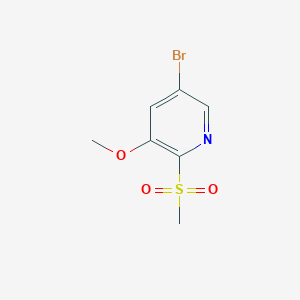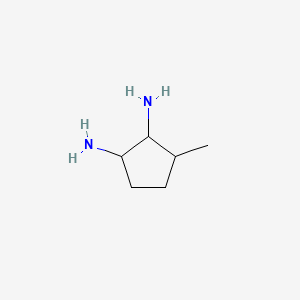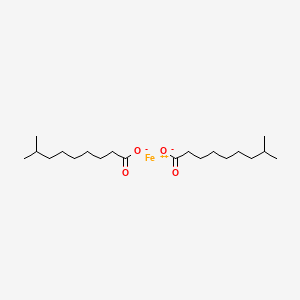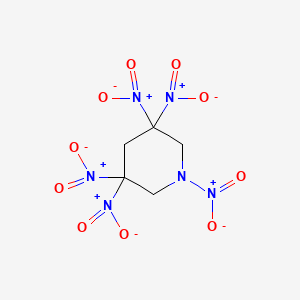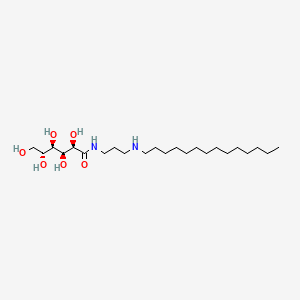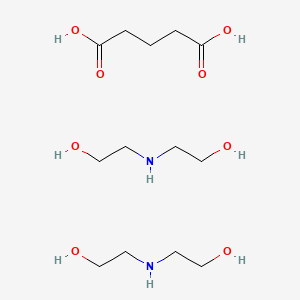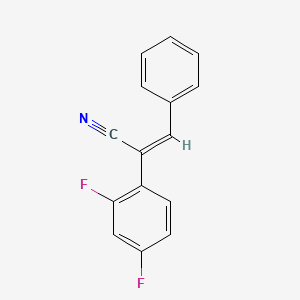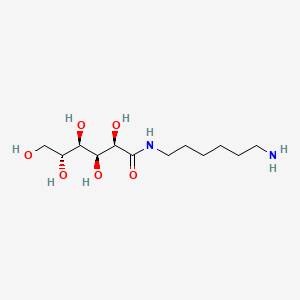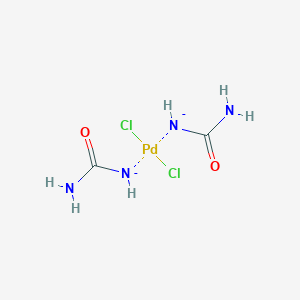
Dichlorobis(urea-N)palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorobis(urea-N)palladium is a coordination compound where palladium is bonded to two chloride ions and two urea molecules through nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichlorobis(urea-N)palladium can be synthesized by reacting palladium(II) chloride with urea in an aqueous solution. The reaction typically involves dissolving palladium(II) chloride in water, followed by the addition of urea. The mixture is then stirred at room temperature until the reaction is complete. The resulting product is filtered, washed, and dried to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorobis(urea-N)palladium undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines or amines.
Oxidation and Reduction Reactions: Palladium in the compound can undergo oxidation or reduction, changing its oxidation state and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines, amines, and other nucleophiles. These reactions typically occur under mild conditions, often at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction Reactions: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-palladium complexes, while oxidation reactions can produce higher oxidation state palladium compounds .
Applications De Recherche Scientifique
Dichlorobis(urea-N)palladium has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including carbonylation and cross-coupling reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biological Research: Research is ongoing to explore its potential biological activities and applications in medicine.
Mécanisme D'action
The mechanism by which Dichlorobis(urea-N)palladium exerts its effects involves the coordination of palladium with urea and chloride ligands. This coordination affects the electronic properties of palladium, making it an effective catalyst. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorobis(dimethylsulfoxide-O)copper(II): Similar in structure but involves copper instead of palladium.
Dichlorobis(ethylanthranilatonicotinamide)zinc(II): Another coordination compound with zinc instead of palladium.
Uniqueness
Dichlorobis(urea-N)palladium is unique due to its specific coordination environment and the presence of urea ligands. This gives it distinct reactivity and catalytic properties compared to other similar compounds .
Propriétés
Numéro CAS |
37500-03-1 |
|---|---|
Formule moléculaire |
C2H6Cl2N4O2Pd-2 |
Poids moléculaire |
295.42 g/mol |
Nom IUPAC |
carbamoylazanide;dichloropalladium |
InChI |
InChI=1S/2CH4N2O.2ClH.Pd/c2*2-1(3)4;;;/h2*(H4,2,3,4);2*1H;/q;;;;+2/p-4 |
Clé InChI |
GKWKYCNRLOJEGI-UHFFFAOYSA-J |
SMILES canonique |
C(=O)(N)[NH-].C(=O)(N)[NH-].Cl[Pd]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



